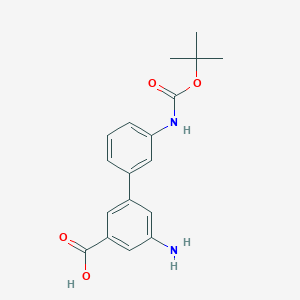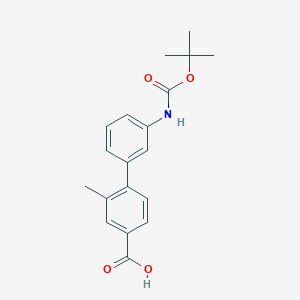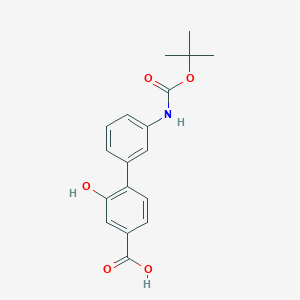
3-Amino-5-(3-boc-aminophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-boc-aminophenyl)benzoic acid is an organic compound that features both amino and carboxylic acid functional groups. The presence of the tert-butoxycarbonyl (boc) protecting group on the amino moiety makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-boc-aminophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the protection of the amino group on 3-aminobenzoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This is followed by a coupling reaction with 3-aminophenylboronic acid under Suzuki-Miyaura cross-coupling conditions, which involves a palladium catalyst and a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the coupling reactions and advanced purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-boc-aminophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Amino-5-(3-boc-aminophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-boc-aminophenyl)benzoic acid largely depends on its role as an intermediate in various chemical reactions. The boc-protected amino group can be selectively deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses, allowing for the precise construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of the boc-protected amino group.
3-Amino-5-hydroxybenzoic acid: Contains a hydroxyl group instead of the boc-protected amino group.
Boc-3-aminobenzoic acid: Similar compound with the boc group directly on the benzoic acid moiety.
Uniqueness
3-Amino-5-(3-boc-aminophenyl)benzoic acid is unique due to the presence of both the boc-protected amino group and the amino group on the phenyl ring. This dual functionality allows for selective reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(23)20-15-6-4-5-11(10-15)12-7-13(16(21)22)9-14(19)8-12/h4-10H,19H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBAPDKAPMIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412359.png)
![5-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412372.png)
![3-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412380.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412400.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412410.png)

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6412426.png)







